molecular formula C16H16OS B6358994 (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1287379-32-1

(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6358994
CAS No.: 1287379-32-1
M. Wt: 256.4 g/mol
InChI Key: FXZSNBPDODLDSZ-CMDGGOBGSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a 3,4-dimethylphenyl group at the ketone position and a 5-methyl-substituted thiophene ring at the unsaturated carbon (Figure 1). Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-11-4-6-14(10-12(11)2)16(17)9-8-15-7-5-13(3)18-15/h4-10H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZSNBPDODLDSZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Chalcones have been extensively studied for their potential pharmacological activities. Research indicates that (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one exhibits:

  • Antioxidant Activity : Studies have shown that chalcone derivatives can scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research highlights its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its reactive double bond allows for further functionalization, making it useful in synthesizing more complex organic compounds.
  • Synthesis of Other Bioactive Chalcones : Researchers utilize this compound to create other chalcone derivatives with enhanced biological activities.

Materials Science

Chalcones are being investigated for their applications in materials science:

  • Dye Sensitizers in Solar Cells : The unique electronic properties of chalcones make them suitable candidates for use as dye sensitizers in dye-sensitized solar cells (DSSCs).
  • Fluorescent Materials : Due to their photophysical properties, chalcones can be incorporated into fluorescent materials for various applications in optoelectronics.

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability, indicating potential health benefits in oxidative stress-related conditions.
Study 2Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains, suggesting utility in developing new antibiotics.
Study 3Organic SynthesisUtilized as a precursor for synthesizing novel bioactive compounds with enhanced pharmacological profiles.
Study 4Photophysical PropertiesInvestigated as a dye sensitizer in solar cells, showing promising efficiency improvements compared to traditional dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Substituent Effects

  • Methoxy vs. Methyl Groups: Compared to (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (), the title compound replaces methoxy (-OCH₃) and hydroxyl (-OH) groups with methyl (-CH₃) substituents.
  • Thiophene vs. Phenyl Rings : The 5-methylthiophen-2-yl group introduces sulfur-based electronic effects, differing from phenyl rings with halogen or methoxy substituents (e.g., 3-(4-fluorophenyl) derivatives in ). Thiophene’s aromaticity and smaller size may alter π-π stacking interactions in crystal packing or target binding .

Crystallographic Features

  • The title compound’s crystal structure is stabilized by weaker van der Waals interactions due to methyl groups, contrasting with hydrogen-bonded networks in hydroxyl- or methoxy-substituted chalcones (e.g., O—H···O bonds in ). The dihedral angle between aromatic rings (e.g., 19.34° in ) may vary significantly, affecting molecular planarity and packing efficiency .

Antimicrobial Potential

  • The thiophene moiety may enhance antifungal activity compared to phenyl-based chalcones. For example, (2E)-1-(4’-aminophenyl)-3-furan-2-yl-prop-2-en-1-one () shows MIC = 0.07 µg mL⁻¹ against Trichophyton rubrum, but the title compound’s methyl-thiophene group could improve activity due to increased lipophilicity .
  • Compared to halogenated chalcones (e.g., 4-chloro derivatives in ), the title compound lacks electronegative substituents, which may reduce direct interactions with microbial enzymes .

Antimalarial Activity

  • The dimethylphenyl group in the title compound may similarly block enzyme active sites .

Physicochemical Properties

Property Title Compound Similar Compound () Similar Compound ()
Molecular Formula C₁₇H₁₆OS C₁₇H₁₅FO₄ C₁₁H₁₁Cl₂NO
Molecular Weight 298.39 g/mol 302.30 g/mol 244.12 g/mol
Key Substituents 3,4-Dimethylphenyl, 5-methylthiophene 3,4-Dimethoxyphenyl, 5-fluoro-2-hydroxyphenyl 3,4-Dichlorophenyl, dimethylamino
Predicted LogP ~3.5 (high lipophilicity) ~2.8 (moderate polarity) ~2.1 (polar due to Cl and N)
  • Solubility : The title compound’s methyl groups likely reduce aqueous solubility compared to hydroxylated analogs () but improve organic solvent compatibility .
  • Thermal Stability : Methyl substituents may increase melting points relative to methoxy derivatives due to tighter crystal packing (e.g., reports mp ~150°C for a trimethoxy chalcone) .

Biological Activity

(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C16H16OS and a molecular weight of 256.36 g/mol, exhibits potential therapeutic properties that warrant detailed exploration.

The compound is characterized by its unique structure which includes a chalcone backbone, known for its ability to interact with various biological targets. The key chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC16H16OS
Molecular Weight256.36 g/mol
Purity~95%
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Activity

Research indicates that chalcones possess significant antimicrobial properties. A study involving various chalcone derivatives demonstrated that they exhibit activity against a range of microorganisms, including bacteria and fungi. Specifically, this compound showed promising results against strains of Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Properties

Chalcones have been recognized for their anticancer activities through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that this specific compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Study 1: Antimicrobial Evaluation

In a comparative study on the antimicrobial efficacy of several chalcones, this compound was evaluated using the disk diffusion method. The results indicated a significant zone of inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of various chalcone derivatives on human cancer cell lines. The findings revealed that this compound effectively reduced cell viability in a dose-dependent manner. Flow cytometry analysis showed increased apoptosis rates in treated cells compared to controls, further supporting its role as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl and thiophene rings significantly influence biological activity. For instance, the presence of methyl groups on the phenyl ring enhances lipophilicity and cellular uptake, thereby increasing efficacy against microbial and cancerous cells .

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